Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate
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Overview
Description
BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structural features, which include a dihydropyridine ring, a cyano group, and various substituents that contribute to its chemical reactivity and biological activity.
Preparation Methods
The synthesis of BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the core dihydropyridine structure . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and carbamoyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes essential for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives and sulfonamide-containing molecules. Compared to these, BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is unique due to its specific substituents and the combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds are:
Properties
Molecular Formula |
C30H26ClN3O3S |
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Molecular Weight |
544.1 g/mol |
IUPAC Name |
benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C30H26ClN3O3S/c1-19-8-14-24(15-9-19)34-26(35)18-38-29-25(16-32)28(22-10-12-23(31)13-11-22)27(20(2)33-29)30(36)37-17-21-6-4-3-5-7-21/h3-15,28,33H,17-18H2,1-2H3,(H,34,35) |
InChI Key |
OWAYWKFTZFSFBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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